[3-(methoxycarbonyl)-2,4-dimethylphenyl]boronic acid
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Overview
Description
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organoboron compound that plays a significant role in organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups. It is commonly used in various chemical reactions, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of 3-(methoxycarbonyl)-2,4-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The methoxycarbonyl and dimethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the methoxycarbonyl and dimethyl groups.
Major Products
Biaryls: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [3-(methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is primarily used in the synthesis of complex organic molecules. Its role in Suzuki–Miyaura coupling makes it a valuable reagent for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
In biological and medical research, this compound is used to develop boron-containing drugs and diagnostic agents. Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them potential candidates for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in creating materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(methoxycarbonyl)-2,4-dimethylphenyl]boronic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their enzyme inhibition properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxycarbonyl and dimethyl groups, making it less sterically hindered.
4-Methoxycarbonylphenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
3,5-Dimethylphenylboronic Acid: Lacks the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly effective in certain cross-coupling reactions and allows for the formation of products with high selectivity and yield.
Properties
CAS No. |
1773479-18-7 |
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Molecular Formula |
C10H13BO4 |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
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